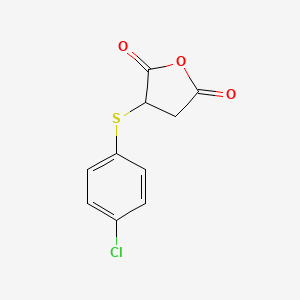

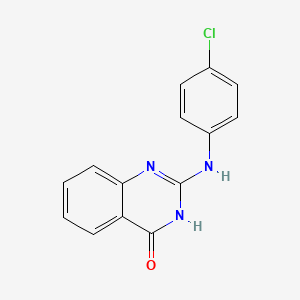

2-Chloro-3-(2-ethoxyanilino)naphthoquinone

Vue d'ensemble

Description

2-Chloro-3-(2-ethoxyanilino)naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their varied biological activities, including antineoplastic properties. The structural pattern of "2-phenylnaphthalene-type" has been a basis for the design of antineoplastic agents, and modifications to this structure have led to the synthesis of compounds with significant biological activities. The presence of a chloro group and an ethoxyanilino moiety in the compound suggests potential for cytotoxic and antineoplastic activities, as seen in related compounds .

Synthesis Analysis

The synthesis of related naphthoquinone derivatives involves the preparation of intermediate compounds that possess interesting inhibitory activities in cytotoxic test systems. For instance, the synthesis of 2-chloro-5,8-dimethoxy-3-(3,5-dimethoxyphenoxy)-1,4-naphthoquinone and its analogues has been reported, which may share a similar synthetic pathway with 2-Chloro-3-(2-ethoxyanilino)naphthoquinone. The synthesis of these compounds is crucial for the development of new classes of antineoplastic agents .

Molecular Structure Analysis

The molecular structure of naphthoquinone derivatives is characterized by the presence of a naphthoquinone core with various substituents that influence their biological activity. The electronic properties of these molecules, such as dipole moments and solvatochromic effects, have been studied using techniques like NMR, Mass spectroscopy, and FT-IR spectroscopy. These studies help in understanding the interaction of the compounds with biological targets and their behavior in different environments .

Chemical Reactions Analysis

The reactivity of naphthoquinone derivatives can be complex, as seen in the reaction of 2-chloro-3-(4-N,N-dimethylaminoanilino)-1,4-naphthoquinone with cyclic amines. This reaction can lead to the replacement of the chlorine atom with various groups, depending on the reaction conditions and solvents used. Such reactions are indicative of the potential transformations that 2-Chloro-3-(2-ethoxyanilino)naphthoquinone might undergo, which can be relevant for its biological activity and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthoquinone derivatives, such as solvatochromic effects, are influenced by solvent polarity. Studies have been conducted to investigate these effects using solvent polarity parameters, which are important for understanding the solubility and stability of these compounds. The calculated ground and excited state dipole moments, as well as the angle between them, provide insights into the electronic properties of the molecules, which are essential for their biological activity and potential applications .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Benzophenothiazines : Utilizing 2-chloro-3-ethoxyanilino-1,4-naphthoquinones, substituted 6-ethoxyanilino-5H-benzo[a]phenothiazin-5-ones were synthesized through cyclocondensation with zinc mercaptides of 2-aminothiophenol, demonstrating the chemical versatility of 2-Chloro-3-(2-ethoxyanilino)naphthoquinone in synthesizing complex heterocycles (Agarwal & Atal, 1983).

Synthesis of Benzo[f]indole-4,9-dione Derivatives : A study showed the reaction of 2,3-dichloronaphthoquinone (a related compound) with ethyl cyanoacetate or diethyl malonate, leading to derivatives like 2-chloro-3-(alpha-cyano-alpha-ethoxycarbonyl-methyl)-1,4-naphthoquinone, which further reacted with various alkyl- and arylamines. This highlights the potential for creating a range of compounds from similar naphthoquinone derivatives (Lee, Suh, & Lee, 2003).

Solvatochromic Studies : The solvatochromic effects on the spectral properties of 2-chloro-3-ethylamino-1,4-naphthoquinone were investigated in different solvents. This study contributes to understanding the electronic properties and potential applications of similar naphthoquinone derivatives in various solvents (Durairaj et al., 2017).

Biological Applications

Antitumor Activities : A series of 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones showed interesting inhibitory activities in cytotoxic test systems. This suggests potential antineoplastic properties of similar compounds (Chang et al., 1999).

DNA Binding and Cleavage : Studies on chlorido and amino Pt(2+) complexes of 2-hydroxy-3-(aminomethyl)-1,4-naphthoquinone Mannich bases showed moderate to high cytotoxicity against cancer cell lines, indicating the potential of similar naphthoquinone derivatives in DNA interaction and cancer treatment (Neves et al., 2013).

Antimicrobial Studies : Reactions of 2,3-dichloro-1,4-naphthoquinone with o/m and p-aminophenols resulted in compounds demonstrating broad-spectrum biological activity against various bacterial isolates. This highlights the potential use of naphthoquinone derivatives as antimicrobial agents (Choudhari et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of 2-Chloro-3-(2-ethoxyanilino)naphthoquinone are cholinesterases (ChEs), β-amyloid (Aβ), and tau proteins . These targets play a crucial role in the pathogenesis of Alzheimer’s disease (AD), a neurodegenerative disease characterized by memory loss, cognitive impairment, and functional decline .

Mode of Action

2-Chloro-3-(2-ethoxyanilino)naphthoquinone interacts with its targets through a multitarget directed ligand (MTDL) strategy . This compound can inhibit the activity of ChEs, prevent Aβ aggregation, and inhibit tau proteins . The naphthoquinone (NQ) or anthraquinone (AQ) scaffold in the compound contributes to the biological effect against AD .

Biochemical Pathways

The compound affects the biochemical pathways related to the pathogenesis of AD. By inhibiting ChEs, it can enhance cholinergic function, which is often impaired in AD . By preventing Aβ aggregation and inhibiting tau proteins, it can reduce the formation of amyloid plaques and neurofibrillary tangles, two hallmarks of AD .

Pharmacokinetics

The compound is soluble in chloroform, ethanol, and dimethyl sulfoxide (dmso), but insoluble in water. These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The compound’s action results in the inhibition of key targets involved in the pathogenesis of AD . This can lead to enhanced cholinergic function, reduced formation of amyloid plaques and neurofibrillary tangles, and ultimately, a potential therapeutic effect against AD .

Action Environment

The action of 2-Chloro-3-(2-ethoxyanilino)naphthoquinone can be influenced by various environmental factors. For instance, its solubility in different solvents may affect its absorption and distribution in the body. .

Orientations Futures

Future research directions for 2-chloro-3-(2-ethoxyanilino)naphthoquinone include the development of new synthetic methods for its preparation, exploration of its mechanism of action, and investigation of its potential as a chemosensitizer in cancer treatment. Further studies on the synthesis, structure, and physicochemical properties of novel quinone compounds with more selective biological activity are fundamental for future medicinal applications .

Propriétés

IUPAC Name |

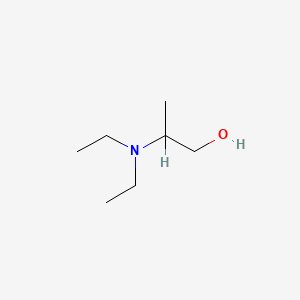

2-chloro-3-(2-ethoxyanilino)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-14-10-6-5-9-13(14)20-16-15(19)17(21)11-7-3-4-8-12(11)18(16)22/h3-10,20H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMDVZZHWUWJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326850 | |

| Record name | ZINC00087491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(2-ethoxyanilino)naphthoquinone | |

CAS RN |

64505-77-7 | |

| Record name | ZINC00087491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)methyl]phenol hydrobromide](/img/structure/B3032883.png)

methanone](/img/structure/B3032887.png)

![2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B3032890.png)